![molecular formula C17H19N3 B5511437 6-benzyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5511437.png)
6-benzyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine
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Description
Synthesis Analysis
The synthesis of pyrrolopyridazine derivatives typically involves multi-step reactions starting from basic heterocyclic scaffolds. For instance, Gloanec et al. (2002) describe a seven-step synthesis starting from (S)-pyroglutamic acid, highlighting the complexity and the detailed approach required in creating such molecules (Gloanec et al., 2002). Similarly, Galenko et al. (2016) performed high-yield synthesis by transforming methyl 4-aminopyrrole-2-carboxylate into fluorescent pyridazine derivatives through a series of steps including diazo compound formation and intramolecular azo coupling (Galenko et al., 2016).
Molecular Structure Analysis
The molecular structure of pyrrolopyridazine derivatives is often confirmed using spectroscopic techniques and theoretical calculations. For instance, Sallam et al. (2021) synthesized a related compound and elucidated its structure using spectroscopic techniques (IR, NMR, LC-MS) and confirmed by XRD technique. They also carried out density functional theory (DFT) calculations to compare theoretical and experimental values, providing insights into the molecular geometry and electronic properties (Sallam et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of pyrrolopyridazine derivatives can vary significantly based on their substitution patterns. Ye et al. (2014) synthesized an electron-deficient pyrrolopyridazine dione demonstrating its use as an electron acceptor in donor-acceptor-type conjugated polymers for electrochromic materials, indicating the versatility of pyrrolopyridazine structures in chemical reactions (Ye et al., 2014).
Scientific Research Applications
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, such as pyridazine analogs, exhibit significant pharmaceutical importance due to their structural diversity and biological activity. For instance, the synthesis and structural elucidation of various pyridazine derivatives have been explored, demonstrating their potential in developing new pharmaceutical agents. Studies have conducted detailed structural analyses, including density functional theory (DFT) calculations and Hirshfeld surface analysis, to understand the intermolecular interactions and stability of these compounds, contributing to their pharmaceutical applications (Sallam et al., 2021).
Synthesis and Chemical Properties
The synthesis of novel heterocyclic compounds, including those with pyrrolopyridazine cores, has been extensively studied. These synthetic endeavors aim to explore fluorescent properties, the formation of new chemical structures, and their potential applications. For example, the synthesis of fluorescent benzo, thieno, and furo[c]-fused methyl 7-aryl-6H-pyrrolo[3,4-c]pyridazine-5-carboxylates demonstrates the chemical versatility of pyrrolopyridazine derivatives and their potential utility in various scientific and technological fields (Galenko et al., 2016).
Material Science Applications
Pyrrolopyridazine derivatives and similar heterocyclic compounds have also found applications in material science, particularly in the development of luminescent materials and organic semiconductors. The synthesis and characterization of these compounds, including their optical and electrochemical properties, pave the way for their use in light-emitting devices and other electronic applications. The exploration of their photophysical properties through synthesis and computational studies contributes to the design of new materials with tailored functionalities (Mitsumori et al., 2003).
properties
IUPAC Name |
6-benzyl-1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3/c1-11-16-13(3)20(10-15-8-6-5-7-9-15)14(4)17(16)12(2)19-18-11/h5-9H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLKQWYHODCVGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN=C(C2=C(N1CC3=CC=CC=C3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine |
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